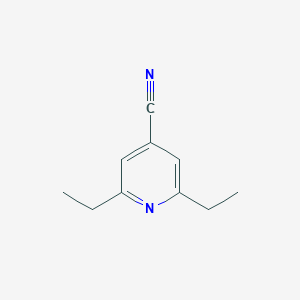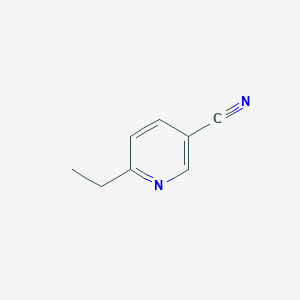
Chlorhydrate de 6-méthoxy-3,4-dihydroisoquinoléine
Vue d'ensemble
Description
6-Methoxy-3,4-dihydroisoquinoline hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of isoquinoline, which is a heterocyclic aromatic compound that has been found to exhibit a range of biological activities. The synthesis of 6-Methoxy-3,4-dihydroisoquinoline hydrochloride has been well-established, and this compound has been shown to have a number of interesting biochemical and physiological effects.
Applications De Recherche Scientifique
Médecine : Traitement du diabète
Le chlorhydrate de 6-méthoxy-3,4-dihydroisoquinoléine a été identifié comme un composé utile dans le traitement du diabète . Il agit comme un modulateur allostérique positif des récepteurs tels que GLP1, GIF et le glucagon, qui sont importants dans la régulation de la glycémie. Cette modulation peut améliorer la réponse naturelle de l’organisme à l’insuline, ce qui en fait un agent thérapeutique potentiel pour le diabète de type II.
Pharmacologie : Activité anticonvulsivante
En recherche pharmacologique, des dérivés de la 6-méthoxy-3,4-dihydroisoquinoléine ont été synthétisés et évalués pour leurs propriétés anticonvulsivantes . Ces composés se sont montrés prometteurs dans des tests tels que le test d’électrochoc maximal (MES) et le test de convulsions induites par la pentylènetétrazole (PTZ), indiquant une utilisation potentielle dans le traitement de l’épilepsie et d’autres troubles convulsifs.
Biochimie : Modulation allostérique
La capacité du composé à agir comme un modulateur allostérique est intéressante en biochimie pour caractériser et cristalliser la liaison des ligands dans les sites de liaison orthostériques . Cette propriété peut être utilisée pour comprendre les interactions récepteur-ligand et développer de nouvelles méthodes biochimiques pour étudier les structures protéiques.
Synthèse organique : Intermédiaire chimique
Le this compound sert d’intermédiaire chimique dans la synthèse de composés organiques plus complexes . Sa structure est polyvalente pour les modifications, ce qui en fait un matériau de départ précieux pour la synthèse de divers produits pharmaceutiques, y compris ceux ayant des activités anticonvulsivantes.
Chimie analytique : Composé standard
En raison de sa structure et de ses propriétés bien définies, le this compound peut être utilisé comme composé standard en chimie analytique . Il contribue à l’étalonnage des instruments et à la validation des méthodes analytiques, assurant la précision et l’exactitude de l’analyse chimique.
Safety and Hazards
Sigma-Aldrich provides this product to researchers but does not collect analytical data for it. The buyer assumes responsibility to confirm product identity and/or purity . According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .
Mécanisme D'action
Target of Action
The primary targets of 6-Methoxy-3,4-dihydroisoquinoline hydrochloride are the glucagon-like-peptide-1 (GLP-1) receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide (GIP) receptor (GIPR) . These receptors play a crucial role in glucose homeostasis and are key targets in the treatment of diabetes .
Mode of Action
6-Methoxy-3,4-dihydroisoquinoline hydrochloride acts as a positive allosteric modulator (PAM) of GLP-1R and GIPR . Allosteric modulators remotely alter the interactions of ligands with their receptors by modifying the ligand-binding environment . The binding of this compound to an allosteric site on the receptor induces a conformational change that is transmitted to the ligand’s orthosteric binding site . This facilitates or potentiates the interaction of the ligand with the orthosteric binding site .
Biochemical Pathways
The compound’s action on GLP-1R and GIPR affects the incretin pathway . GLP-1 is a member of the incretin family of peptide hormones secreted by intestinal entero-endocrine L-cells . GLP-1 induces the release of insulin from beta cells in a glucose-dependent manner . By acting as a PAM of GLP-1R and GIPR, 6-Methoxy-3,4-dihydroisoquinoline hydrochloride enhances the incretin effect, promoting insulin secretion and thereby aiding in the regulation of blood glucose levels .
Result of Action
The molecular and cellular effects of 6-Methoxy-3,4-dihydroisoquinoline hydrochloride’s action primarily involve the potentiation of the incretin effect . By acting as a PAM of GLP-1R and GIPR, the compound enhances the interaction of GLP-1 with its receptor, promoting insulin secretion . This helps regulate blood glucose levels, making the compound potentially useful in the treatment of diabetes .
Analyse Biochimique
Biochemical Properties
It is known that isoquinoline derivatives can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that isoquinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanism of 6-Methoxy-3,4-dihydroisoquinoline hydrochloride remains to be determined.
Propriétés
IUPAC Name |
6-methoxy-3,4-dihydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c1-12-10-3-2-9-7-11-5-4-8(9)6-10;/h2-3,6-7H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXXMVHTKNCLFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=NCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630079 | |
| Record name | 6-Methoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93549-15-6 | |
| Record name | 6-Methoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-](/img/structure/B110429.png)
